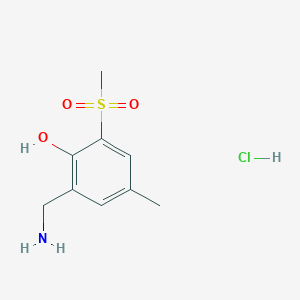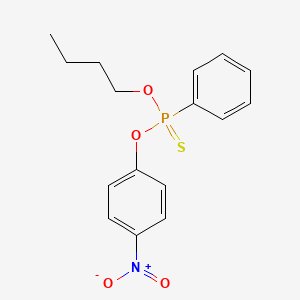
(3-Bromo-1,2-dichloropropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-1,2-dichloropropyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a 3-bromo-1,2-dichloropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1,2-dichloropropyl)benzene typically involves the electrophilic aromatic substitution reaction. One common method is the bromination of benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene can then undergo further substitution reactions to introduce the 1,2-dichloropropyl group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the propyl group . The bromination and chlorination steps are carried out under controlled conditions to ensure the desired substitution pattern.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-1,2-dichloropropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Bromination: Bromine and a Lewis acid catalyst (e.g., aluminum chloride).
Chlorination: Chlorine gas and a catalyst such as ferric chloride.
Nitration: Nitric acid and sulfuric acid to generate the nitronium ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Bromo-1,2-dichloropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Bromo-1,2-dichloropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form reactive intermediates that interact with nucleophiles, leading to various substitution products . The specific pathways and targets depend on the nature of the substituents and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: A simpler compound with a single bromine substituent on the benzene ring.
1,2-Dichlorobenzene: Contains two chlorine atoms on adjacent positions of the benzene ring.
1-Bromo-2,3-dichlorobenzene: Similar structure with bromine and chlorine substituents.
Uniqueness
(3-Bromo-1,2-dichloropropyl)benzene is unique due to the presence of both bromine and chlorine atoms on a propyl group attached to the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
90035-62-4 |
|---|---|
Molekularformel |
C9H9BrCl2 |
Molekulargewicht |
267.97 g/mol |
IUPAC-Name |
(3-bromo-1,2-dichloropropyl)benzene |
InChI |
InChI=1S/C9H9BrCl2/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI-Schlüssel |
TYDOLOQMEXLVJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(CBr)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
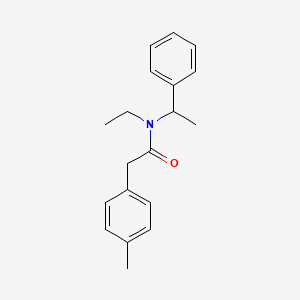

![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
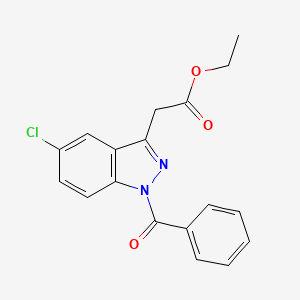
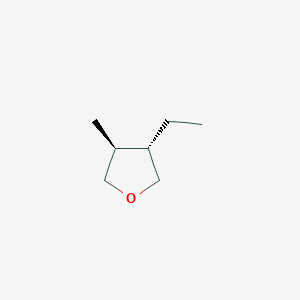
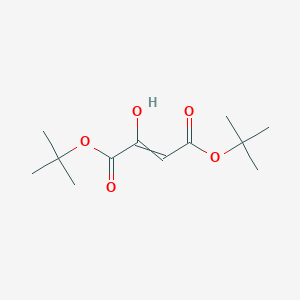
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)

